

Application of AZD5213 in Tourette's Syndrome Studies: Application Notes and Protocols

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Compound of Interest

Compound Name: AZD5213

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Introduction

AZD5213 is an investigational small molecule that acts as a potent and selective antagonist/inverse agonist of the histamine H3 receptor.[1][2] This receptor is primarily expressed in the central nervous system and plays a crucial role in modulating the release of several neurotransmitters, including histamine and dopamine, which are implicated in the pathophysiology of Tourette's Syndrome.[1][3] The rationale for exploring **AZD5213** in Tourette's Syndrome stems from genetic evidence linking mutations in histamine synthesis to the disorder and the drug's potential to counteract the associated changes in brain chemistry.[1][3]

This document provides a comprehensive overview of the application of **AZD5213** in Tourette's Syndrome studies, with a focus on a key clinical trial (NCT01904773). It includes available data on the drug's pharmacology, clinical trial protocols, and safety profile to support further research and development.

Mechanism of Action

AZD5213 is a brain-permeable, selective inverse agonist of the human histamine H3 receptor.[1] The H3 receptor functions as a presynaptic autoreceptor, and its blockade by **AZD5213** leads to an increase in the release of histamine.[2] Additionally, H3 receptors act as heteroreceptors on other neurons, and their antagonism can modulate the release of other key

neurotransmitters. In preclinical studies, **AZD5213** has been shown to trigger the release of acetylcholine, dopamine, and norepinephrine in the rat prefrontal cortex.[2] The modulation of these neurotransmitter systems, particularly the dopaminergic pathways, is thought to be a key mechanism for its potential therapeutic effect in Tourette's Syndrome.[1][3]

Preclinical and Clinical Data

While the full results from the Tourette's Syndrome clinical trial have not been formally published, data from other studies provide insights into the pharmacokinetic and safety profile of **AZD5213**.

Pharmacokinetic Properties (in Healthy Volunteers)

The following table summarizes the pharmacokinetic parameters of **AZD5213** observed in studies with healthy adult volunteers.

Parameter	Value	Reference
Time to Maximum Concentration (Tmax)	0.7 - 2.0 hours	[2]
Terminal Half-life (t _{1/2})	5 - 7 hours	[2]
Plasma Affinity Constant (K _{i,pl})	1.14 nmol/L	[2]
Receptor Occupancy	~50% at 0.1 mg dose	[2]

Safety and Tolerability (in Healthy Volunteers)

AZD5213 has been administered to over 200 human subjects in single doses up to 80mg and multiple doses up to 18mg daily for 10 days.[1][2] The most frequently reported adverse events are summarized below.

Adverse Event	Severity	Reference
Sleep disorder	Dose-limiting	[2]
Night sweats	Dose-limiting	[2]
Decreased quantity and quality of sleep	Dose-limiting	[2]
Nausea	Mild to moderate	[2]
Headache	Mild to moderate	[2]

Clinical Trial Protocol: NCT01904773

A key study investigating **AZD5213** in Tourette's Syndrome was a Phase 2a, multicenter, randomized, double-blind, placebo-controlled, two-part crossover study in adolescents.[\[4\]](#)[\[5\]](#)

Study Objectives

- Primary: To assess the safety and tolerability of **AZD5213** in adolescents with Tourette's Disorder.[\[4\]](#)
- Secondary: To evaluate the pharmacokinetic profile and preliminary efficacy of **AZD5213** in reducing tic severity.[\[4\]](#)

Study Design

- Part 1 (1 week): An open-label phase to assess the safety, tolerability, and pharmacokinetics of a single low dose of **AZD5213**.[\[4\]](#)[\[5\]](#)
- Part 2 (24 weeks): A blinded, crossover phase where participants received two different doses of **AZD5213** and a placebo in six consecutive four-week periods.[\[4\]](#)[\[5\]](#)

Participant Population

Inclusion Criteria	Exclusion Criteria
Ages 12 to 17 years.[4]	History or presence of a clinically important sleep disorder.[4]
Diagnosis of Tourette's Disorder according to DSM-IV-TR criteria.[4]	Presence of any other significant psychiatric or neurologic disorder.[4]
Yale Global Tic Severity Scale (YGTSS) Total Tic Score \geq 20 at screening and baseline.[4]	
Tics causing impairment in school, occupational, or social functioning.[4]	
Weight \geq 40 kg.[4]	

Experimental Protocol: Part 1

- Screening (up to 21 days): Determine subject eligibility based on inclusion/exclusion criteria. [4]
- Day 1 (In-clinic):
 - Perform baseline assessments.
 - Administer a single low dose of **AZD5213**.
 - Monitor for safety and tolerability.
 - Collect blood samples for pharmacokinetic (PK) analysis.[4][5]
- Days 2-7 (At home):
 - Subject self-administers the study drug.
 - Daily telephone contact to assess for adverse events and concomitant medications.[4][5]
- Day 8 (In-clinic):
 - Assess safety and tolerability.

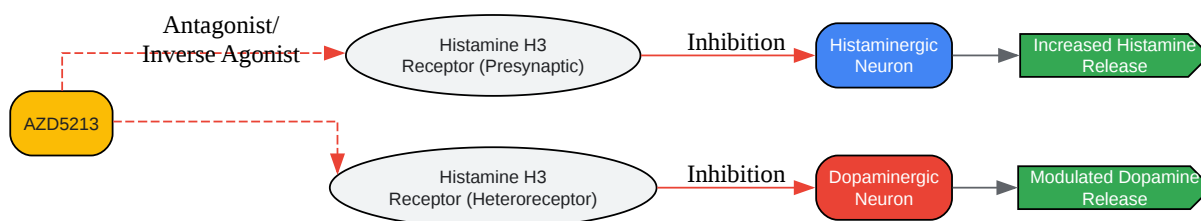
- Collect blood samples for PK analysis (pre-dose and 2-4 hours post-dose).[4][5]

Experimental Protocol: Part 2

- Randomization: Eligible subjects from Part 1 are randomized to a sequence of six four-week crossover treatment periods.
- Treatment Periods (6 x 4 weeks):
 - Each subject receives two different doses of **AZD5213** and a placebo.
 - Each treatment is administered for two of the six four-week periods.[4]
- Assessments:
 - Safety and tolerability are monitored throughout.
 - Efficacy is assessed, primarily through the Yale Global Tic Severity Scale (YGTSS).
- Follow-up (14 ± 7 days): A follow-up visit is conducted after the last dose of the study drug.[4]

Visualizations

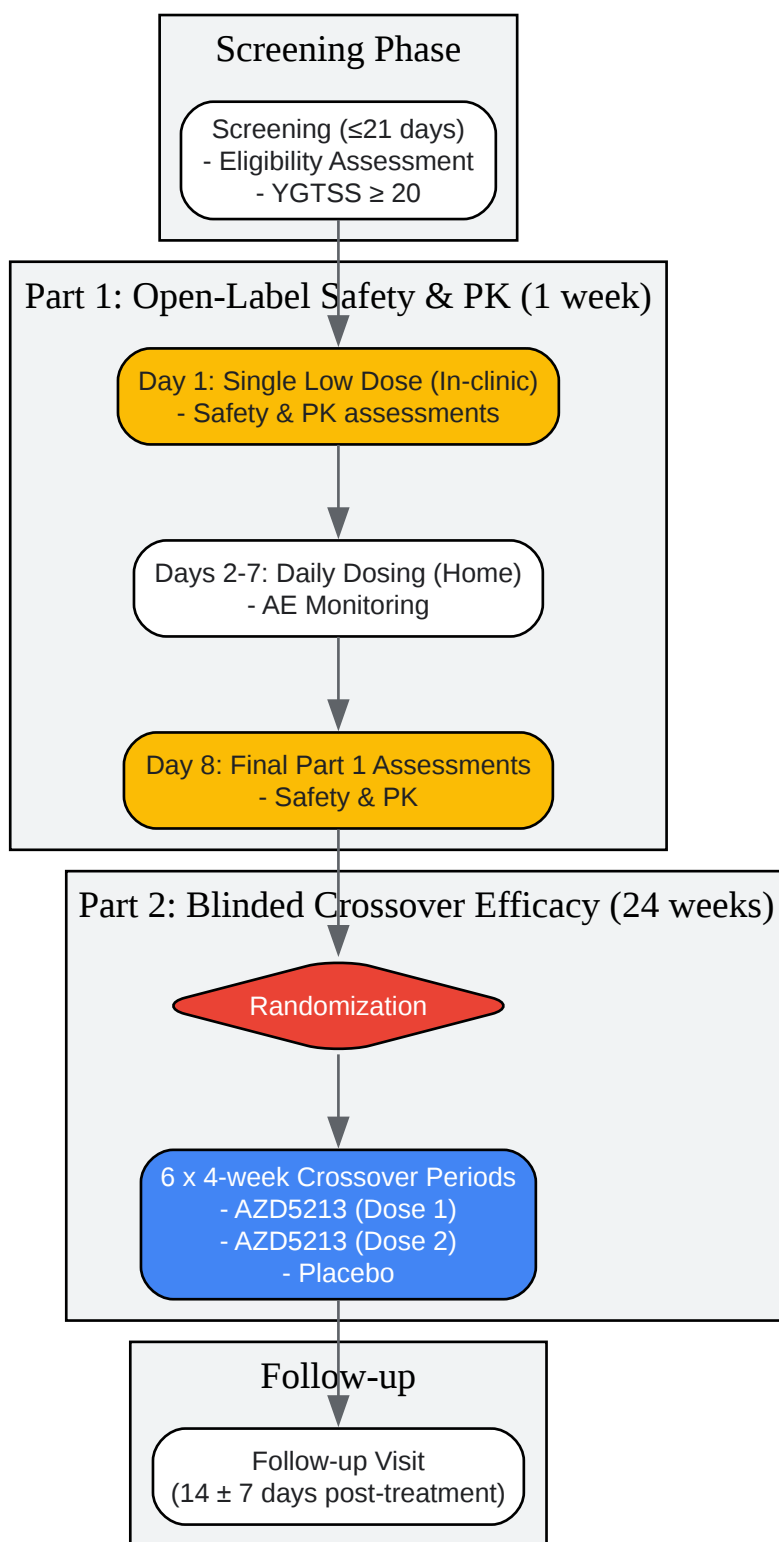
Signaling Pathway of AZD5213



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Caption: Proposed mechanism of **AZD5213** in modulating neurotransmitter release.

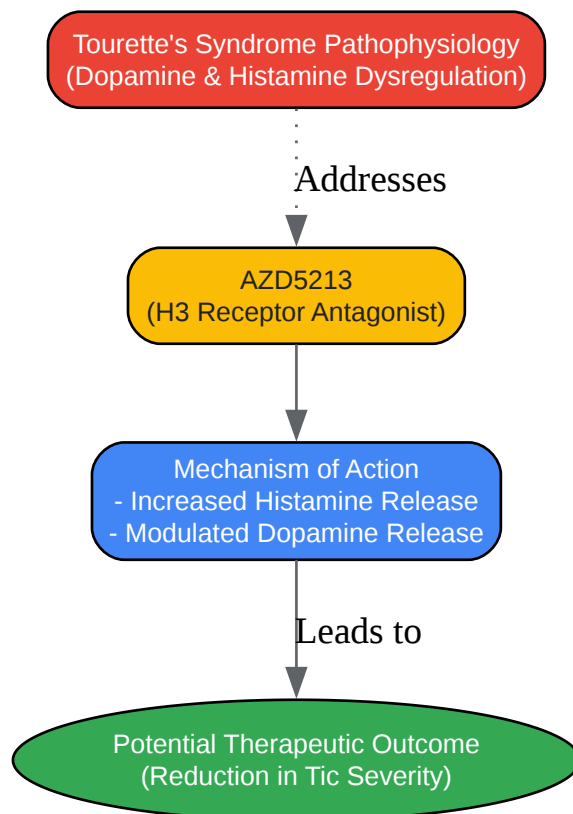
Experimental Workflow for NCT01904773



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Caption: Workflow of the NCT01904773 clinical trial.

Logical Relationship of AZD5213's Therapeutic Hypothesis



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Caption: Therapeutic rationale for **AZD5213** in Tourette's Syndrome.

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